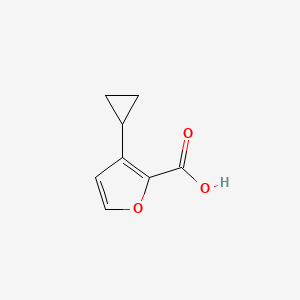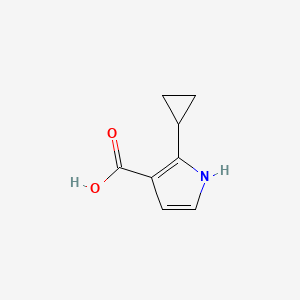
Ácido 2-ciclopropil-1H-pirrol-3-carboxílico
Descripción general
Descripción
2-cyclopropyl-1H-pyrrole-3-carboxylic acid (2-CPPCA) is an organic compound belonging to the class of pyrrole carboxylic acids. It is a cyclic compound with a five-member ring and a carboxylic acid group attached to the nitrogen atom. 2-CPPCA is an important intermediate in the synthesis of many other compounds, and it has a wide range of applications in synthetic organic chemistry and biochemistry.
Aplicaciones Científicas De Investigación
Síntesis de antagonistas de la colecistoquinina
Los derivados del ácido pirrol-3-carboxílico se utilizan en la síntesis de antagonistas de la colecistoquinina, que son sustancias que bloquean la acción de la colecistoquinina, una hormona que estimula la digestión de las grasas y las proteínas .
Desarrollo de antihipertensivos benzopiránicos
Estos compuestos también son instrumentales en el desarrollo de antihipertensivos benzopiránicos, que son una clase de fármacos utilizados para tratar la presión arterial alta .
Preparación de azepinedionas
Otra aplicación es en la preparación de azepinedionas, que son compuestos químicos con posibles propiedades terapéuticas .
Sensores electroquímicos
Un electrodo de grafito de lápiz modificado con poli (ácido pirrol-3-carboxílico), preparado utilizando este compuesto, se puede utilizar para la detección electroquímica de la serotonina en muestras de suero sanguíneo y orina .
Desarrollo de fármacos
Los derivados del compuesto se han evaluado por su potencial como candidatos a fármacos contra varias líneas celulares tumorales humanas, lo que indica su papel en la investigación del cáncer .
Nanotecnología
En nanotecnología, los ácidos carboxílicos como el ácido pirrol-3-carboxílico ayudan en la modificación de la superficie de los nanotubos de carbono, que tienen aplicaciones en la producción de nanomateriales poliméricos .
Análisis Bioquímico
Biochemical Properties
2-Cyclopropyl-1H-pyrrole-3-carboxylic acid plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been observed to interact with enzymes involved in metabolic pathways, influencing their activity and stability. The nature of these interactions often involves binding to the active sites of enzymes, thereby modulating their catalytic functions .
Cellular Effects
The effects of 2-cyclopropyl-1H-pyrrole-3-carboxylic acid on cells are diverse. It influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For example, it has been shown to alter the expression of certain genes involved in metabolic processes, leading to changes in cellular metabolism. Additionally, it can impact cell signaling pathways, thereby affecting various cellular processes such as proliferation and apoptosis .
Molecular Mechanism
At the molecular level, 2-cyclopropyl-1H-pyrrole-3-carboxylic acid exerts its effects through specific binding interactions with biomolecules. It can inhibit or activate enzymes by binding to their active sites, leading to changes in their activity. Furthermore, it can influence gene expression by interacting with transcription factors or other regulatory proteins, thereby modulating the transcription of target genes .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 2-cyclopropyl-1H-pyrrole-3-carboxylic acid can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that it remains stable under certain conditions, but its activity may decrease over time due to degradation. Long-term exposure to the compound can lead to sustained changes in cellular function, which are important for understanding its potential therapeutic applications .
Dosage Effects in Animal Models
The effects of 2-cyclopropyl-1H-pyrrole-3-carboxylic acid vary with different dosages in animal models. At lower doses, it may exhibit beneficial effects, such as enhancing metabolic activity or modulating enzyme functions. At higher doses, it can cause toxic or adverse effects, including cellular damage or disruption of normal metabolic processes. Understanding the dosage effects is crucial for determining the therapeutic window and potential side effects of the compound .
Metabolic Pathways
2-Cyclopropyl-1H-pyrrole-3-carboxylic acid is involved in various metabolic pathways. It interacts with enzymes and cofactors that play a role in these pathways, influencing metabolic flux and metabolite levels. For instance, it can modulate the activity of enzymes involved in amino acid metabolism, leading to changes in the levels of specific metabolites. These interactions are essential for understanding the compound’s role in cellular metabolism .
Transport and Distribution
The transport and distribution of 2-cyclopropyl-1H-pyrrole-3-carboxylic acid within cells and tissues are mediated by specific transporters and binding proteins. These interactions determine the compound’s localization and accumulation in different cellular compartments. Understanding the transport mechanisms is important for predicting the compound’s bioavailability and potential therapeutic effects .
Subcellular Localization
2-Cyclopropyl-1H-pyrrole-3-carboxylic acid exhibits specific subcellular localization, which can affect its activity and function. Targeting signals or post-translational modifications may direct the compound to specific compartments or organelles, where it can exert its effects. For example, it may localize to the mitochondria, influencing mitochondrial function and energy metabolism. Understanding its subcellular localization is crucial for elucidating its mechanism of action .
Propiedades
IUPAC Name |
2-cyclopropyl-1H-pyrrole-3-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9NO2/c10-8(11)6-3-4-9-7(6)5-1-2-5/h3-5,9H,1-2H2,(H,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XVRQMDZZTUWKKR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C2=C(C=CN2)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
151.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



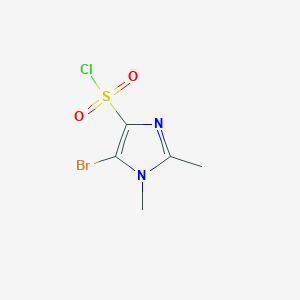
![tert-Butyl N-[1-(2,2-difluoroethyl)azetidin-3-yl]carbamate](/img/structure/B1381887.png)


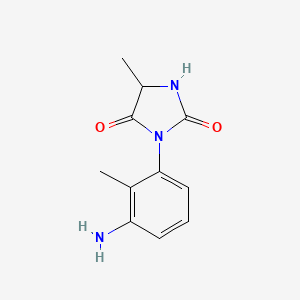
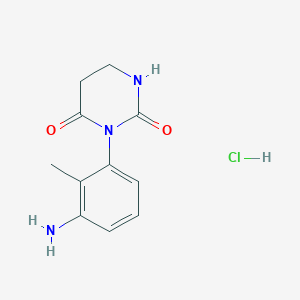
![5-[(Dimethylamino)methyl]-1,3-thiazole-2-carbaldehyde](/img/structure/B1381896.png)



![2-[2-Bromo-4,6-bis(trifluoromethyl)phenyl]acetic acid](/img/structure/B1381902.png)
![2-Amino-3-[3-(aminomethyl)phenyl]propanoic acid dihydrochloride](/img/structure/B1381903.png)

